3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine
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Overview
Description
3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes a methanoisoindole core, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the methanoisoindole core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate
- tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate
Uniqueness
Its structural features also make it a valuable compound for studying complex reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-azatricyclo[5.2.1.02,6]dec-8-en-4-amine |
InChI |
InChI=1S/C9H14N2/c10-11-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3-5,10H2 |
InChI Key |
PKRLZIJOOUJXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CN(C3)N |
Origin of Product |
United States |
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